Nitrogen-Position Scaffold Topology: 1,8- vs 1,9- vs 3,9-Diazaspiro[5.5]undecane Core Comparison
The 1,8‑diazaspiro[5.5]undecane scaffold positions the two nitrogen atoms at ring positions 1 and 8, resulting in a distinct spatial separation (through‑bond distance of 5 bonds between N1 and N8) compared to the 1,9‑diazaspiro (6 bonds) and 3,9‑diazaspiro (6 bonds) isomers [1]. This topological difference is biologically consequential: 3,9‑diazaspiro[5.5]undecane‑based compound 2027 exhibits GABAₐ receptor antagonism with IC₅₀ values ranging from 0.29 µM to 6.68 µM across different subunit combinations (α₁β₂γ₂, α₂β₂γ₂, α₃β₂γ₂, α₅β₂γ₂), whereas 1,9‑diazaspiro[5.5]undecan‑2‑one derivatives show no reported GABAₐ activity and instead target ACC (IC₅₀ = 3–174 nM) [2][3]. The 1,8‑diazaspiro scaffold remains underexplored in published pharmacological data, offering a genuine opportunity for novelty in target‑class exploration [1].
| Evidence Dimension | Scaffold nitrogen atom position and associated biological target class selectivity |
|---|---|
| Target Compound Data | 1,8‑diazaspiro[5.5]undecan‑2‑one core; N1–N8 through‑bond distance: 5 bonds; no published pharmacological IC₅₀ data (novel chemical space) |
| Comparator Or Baseline | 3,9‑diazaspiro[5.5]undecane core (GABAₐ antagonist IC₅₀ = 0.29–6.68 µM, compound 2027); 1,9‑diazaspiro[5.5]undecan‑2‑one core (ACC IC₅₀ = 3–174 nM, compounds 1a and 2) |
| Quantified Difference | Distinct target class engagement: GABAₐ (3,9‑scaffold) vs ACC (1,9‑scaffold) vs unexplored (1,8‑scaffold) |
| Conditions | Electrophysiology (GABAₐ) and enzyme inhibition (ACC) assays; data from published SAR studies |
Why This Matters
The unexplored 1,8‑diazaspiro scaffold represents a genuine opportunity for intellectual property generation and novel target-class exploration, unlike the crowded 1,9- and 3,9-chemical spaces.
- [1] F. Bavo, H. de Jong, J. Petersen, et al. Structure–Activity Studies of 3,9‑Diazaspiro[5.5]undecane‑Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. J. Med. Chem., 2021, 64, 10350–10373. View Source
- [2] BindingDB entry BDBM514564. 3‑Acetyl‑9‑[7‑(trifluoromethyl)imidazo[1,5‑a]pyridin‑5‑yl]‑3,9‑diazaspiro[5.5]undecane, IDO1 IC₅₀ = 6.31 µM. https://www.bindingdb.org (accessed 2026-04-29). View Source
- [3] A. W. Hung, H. L. Silvestre, P. Roversi, et al. Privileged heterocycles: bioactivity and synthesis of 1,9‑diazaspiro[5.5]undecane‑containing compounds. Chemistry of Heterocyclic Compounds, 2017, 53(8), 827–845. View Source
